4-cyclohexyl-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-cyclohexyl-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C16H21N3O2S and a molecular weight of 319.429 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with 3,4-dimethoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the aromatic substituents.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions on the aromatic ring can introduce various functional groups .
Scientific Research Applications
4-cyclohexyl-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound’s thiol group can form covalent bonds with target proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-cyclohexyl-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. The presence of the cyclohexyl group and the dimethoxyphenyl moiety can enhance its interactions with biological targets and improve its pharmacokinetic properties .
Biological Activity
4-Cyclohexyl-5-[(3,4-dimethoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its potential biological activities. As a member of the triazole family, it exhibits diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on various studies and findings.
- Molecular Formula : C18H24N4O2S
- CAS Number : 748776-53-6
- Molar Mass : 360.47376 g/mol
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that derivatives of 1,2,4-triazole-3-thiols, including the target compound, show promising activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The synthesized triazole derivatives exhibited MIC values ranging from 31.25 to 125 μg/mL against strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans .
- Structure-Activity Relationship : Variations in substituents on the sulfur atom did not significantly alter the antimicrobial activity, suggesting that the core triazole structure is crucial for efficacy .
Pathogen | MIC (μg/mL) | Activity Level |
---|---|---|
E. coli | 31.25 - 62.5 | Moderate |
S. aureus | 62.5 - 125 | Moderate |
Pseudomonas aeruginosa | 31.25 | High |
Candida albicans | 62.5 | Moderate |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that it can inhibit the growth of various cancer cell lines.
Case Study:
In a study evaluating the cytotoxic effects of triazole derivatives on human melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines:
- The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation .
Cell Line | IC50 (μM) | Activity Level |
---|---|---|
Human Melanoma (IGR39) | 6.2 | High |
Triple-Negative Breast Cancer (MDA-MB-231) | 27.3 | Moderate |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The triazole ring may inhibit enzymes involved in fungal and bacterial metabolism.
- Cell Cycle Disruption : In cancer cells, it may interfere with cell cycle progression leading to apoptosis.
Properties
IUPAC Name |
4-cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-21-14-9-8-12(10-15(14)22-2)11-16-18-19-17(23)20(16)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDQCLWQRAWEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NNC(=S)N2C3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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